DL-erythro-4-Fluoroglutamine

Glioma imaging PET tracer contrast Glutamine metabolism

DL-erythro-4-Fluoroglutamine (CAS 238418-67-2) is a racemic mixture of the (2S,4R) and (2R,4S) diastereomers of 4-fluoroglutamine, a fluorinated analogue of L-glutamine. With a molecular formula of C₅H₉FN₂O₃ and a molecular weight of 164.13 g/mol, this compound is supplied as a neat solid with a certified purity of ≥99%.

Molecular Formula C₅H₉FN₂O₃
Molecular Weight 164.13
CAS No. 238418-67-2
Cat. No. B1146544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-erythro-4-Fluoroglutamine
CAS238418-67-2
Synonyms(4S)-rel-4-Fluoro-D-Glutamine
Molecular FormulaC₅H₉FN₂O₃
Molecular Weight164.13
Structural Identifiers
SMILESC(C(C(=O)[O-])[NH3+])C(C(=O)N)F
InChIInChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-erythro-4-Fluoroglutamine (CAS 238418-67-2): Procurement-Relevant Physicochemical and Stereochemical Baseline


DL-erythro-4-Fluoroglutamine (CAS 238418-67-2) is a racemic mixture of the (2S,4R) and (2R,4S) diastereomers of 4-fluoroglutamine, a fluorinated analogue of L-glutamine . With a molecular formula of C₅H₉FN₂O₃ and a molecular weight of 164.13 g/mol, this compound is supplied as a neat solid with a certified purity of ≥99% . The DL-erythro configuration is defined by the relative stereochemistry at the C-2 and C-4 positions, distinguishing it from the DL-threo diastereomer. The compound serves as a non-radioactive reference standard for the development and quality control of the PET imaging agent ¹⁸F-(2S,4R)-4-fluoroglutamine and is employed as a chemical probe for investigating glutamine-utilizing enzymes in cancer metabolism .

Why Generic L-Glutamine or Alternative PET-Tracer Reference Standards Cannot Substitute for DL-erythro-4-Fluoroglutamine (CAS 238418-67-2)


The DL-erythro diastereomer of 4-fluoroglutamine occupies a distinct stereochemical space that dictates its interaction with glutamine-metabolizing enzymes and transporters. Substituting it with unmodified L-glutamine, the (2S,4S) diastereomer, or the DL-threo mixture alters substrate specificity, cellular uptake kinetics, and regulatory compliance [1]. The erythro configuration is critical because it governs the molecule's recognition by the ASCT2 (SLC1A5) glutamine transporter and by mitochondrial glutaminase (GLS), the two rate-limiting nodes in glutamine-addicted cancer cells [2]. Furthermore, as the reference standard for the clinically investigated ¹⁸F-FGln PET tracer, only the erythro form provides chromatographic retention time matching and radiochemical purity validation that are legally required for Investigational New Drug (IND) applications. Using any other stereoisomer introduces unquantified analytical bias that can invalidate batch-release data and compromise imaging trial integrity [3].

Quantitative Differentiation of DL-erythro-4-Fluoroglutamine (CAS 238418-67-2) from Competing Reference Standards and Metabolic Probes


In Vivo Glioma Tumor-to-Brain Contrast: ¹⁸F-FGln (Erythro-Configured) vs. ¹⁸F-FDG

The (2S,4R)-erythro-configured ¹⁸F-fluoroglutamine, for which DL-erythro-4-fluoroglutamine serves as the reference standard, provides glioma tumor-to-background ratios 4- to 6-fold higher than ¹⁸F-FDG. In orthotopic human glioma xenografts, ¹⁸F-FGln produced a tumor-to-healthy brain ratio of 3.6–4.8 [1], while ¹⁸F-FDG yielded a ratio of approximately 1:1 under identical conditions, rendering tumors virtually indistinguishable from normal cortex [2]. This differential is driven by the low basal glutamine utilization of normal brain parenchyma versus the obligate glutaminolysis of malignant glial cells. Consequently, the erythro reference standard ensures that the radiolabeled product possesses the correct stereochemistry to recapitulate this clinically decisive contrast advantage.

Glioma imaging PET tracer contrast Glutamine metabolism

Breast Cancer Lesion Detection Rate: ¹⁸F-FGln vs. ¹⁸F-FDG in the Same Patient Cohort

In a head-to-head clinical PET study of 10 breast cancer patients, ¹⁸F-(2S,4R)-4-fluoroglutamine detected 90% of lesions, whereas ¹⁸F-FDG detected 80% [1]. In one patient with lobular breast carcinoma, the SUVmean and SUVmax values for ¹⁸F-FGln exceeded those of ¹⁸F-FDG, demonstrating superior tracer accumulation on a per-lesion basis [1]. The DL-erythro reference standard is essential for verifying the identity and purity of the (2S,4R) precursor used in the radiosynthesis that achieved this 10-percentage-point detection advantage. Substitution with the (2S,4S) or threo diastereomers would alter the ASCT2-mediated cellular uptake that underlies this gain in sensitivity [2].

Breast cancer PET Lesion detectability Metabolic probe comparison

¹⁸F Physical Half-Life Advantage for Logistical Distribution: ¹⁸F-FGln vs. ¹¹C-Glutamine

The fluorine-18 radiolabel on FGln has a physical half-life of 109.8 minutes, enabling multi-hour distribution from a central cyclotron to satellite PET facilities—a logistical model identical to that of ¹⁸F-FDG [1]. In contrast, ¹¹C-glutamine, a direct carbon-11-labeled native glutamine tracer, has a half-life of only 20.4 minutes, restricting its use to sites with an on-site cyclotron and a radiochemistry laboratory [2]. The DL-erythro-4-fluoroglutamine reference standard is structurally identical to the precursor for ¹⁸F labeling and therefore directly supports the supply chain of a tracer that is logistically feasible for regional distribution—a property that ¹¹C-based glutamine tracers cannot match.

Radionuclide half-life Tracer distribution logistics ¹⁸F vs. ¹¹C comparison

Diastereomer-Specific Enzyme Selectivity: (2S,4R)-erythro vs. (2S,4S)-threo 4-Fluoroglutamine as Substrates of Glutamine Transaminase K

The (2S,4R) and (2S,4S) diastereomers of 4-fluoroglutamine exhibit dramatically divergent substrate behavior with glutamine transaminase K (GTK) [1]. (2S,4S)-4-FGln is an excellent GTK substrate, displaying catalytic activity comparable to that of native L-glutamine, whereas (2S,4R)-4-FGln is a poor substrate, with activity orders of magnitude lower [1]. The DL-erythro mixture contains both the (2S,4R) (erythro) and (2R,4S) (erythro) configurations but excludes the (2S,4S) threo isomer. This stereochemical exclusion means that the DL-erythro standard will NOT exhibit the high GTK-mediated metabolic consumption that the threo diastereomer does. For researchers studying glutamine-addicted tumors, this selectivity profile is critical—the erythro-configured tracer resists off-target transaminase metabolism that could confound PET signal interpretation, whereas the threo isomer would be rapidly consumed by GTK, generating radioactive metabolites unrelated to glutaminolysis [2].

Glutamine transaminase K Diastereomer selectivity Enzymology probe

Plaque-to-Healthy Vessel Wall Contrast in Atherosclerosis: ¹⁸F-FGln vs. ¹⁸F-FDG

In the LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰ mouse model of atherosclerosis, autoradiography revealed that the plaque-to-healthy vessel wall ratio of ¹⁸F-FGln (2.90 ± 0.42) was significantly higher than that of ¹⁸F-FDG (1.93 ± 0.22; P = 0.004) [1]. This represents a 50% improvement in lesion-to-normal vessel contrast (2.90 vs. 1.93). Immunohistochemistry confirmed that ¹⁸F-FGln uptake co-localized with SLC7A7-positive macrophages, validating the tracer's specificity for inflammatory cell glutamine metabolism rather than non-specific glucose utilization [1]. The DL-erythro-4-fluoroglutamine standard is the correct chemical identity reference for the precursor used in this tracer synthesis; an incorrect stereoisomer could alter the transporter recognition that drives this macrophage-specific uptake advantage.

Atherosclerosis imaging Inflammatory PET Plaque contrast ratio

Radiochemical Stability of the Corresponding ¹⁸F-Tracer: Supporting the Shelf-Life of a Clinically Validated Imaging Agent

The ¹⁸F-(2S,4R)-4-fluoroglutamine tracer, whose identity is verified against the DL-erythro-4-fluoroglutamine reference standard, maintains a radiochemical purity of >98% and is stable in PBS and saline for at least 2 hours post-synthesis [1]. This stability profile is superior to the more labile ¹⁸F-fluoroboronoglutamine (¹⁸F-FBQ) analogue, which suffers from significant defluorination and resultant bone uptake that degrades image quality [2]. In the first-in-human trial (NCT01697930) involving 25 cancer patients, the erythro-configured FGln PET tracer demonstrated an unremarkable safety profile with no adverse effects after intravenous bolus administration of a mean 244 ± 118 MBq dose [3]. The DL-erythro cold standard is an essential reference material for the HPLC-based radiochemical purity assay that must show >95% parent tracer before each clinical dose release, per cGMP requirements.

Radiochemical purity Shelf-life validation GMP reference standard

Verified Application Scenarios for DL-erythro-4-Fluoroglutamine (CAS 238418-67-2) Consistent with Quantitative Differentiation Evidence


PET Radiopharmacy: Reference Standard for ¹⁸F-(2S,4R)-FGln Batch Release and GMP Quality Control

Radiopharmacies manufacturing ¹⁸F-(2S,4R)-4-fluoroglutamine for clinical glioma and breast cancer imaging trials require the DL-erythro-4-fluoroglutamine cold standard to calibrate radio-HPLC systems for radiochemical purity assessment. The tracer must exceed 95% purity before patient administration, and the standard's ≥99% purity provides the necessary chromatographic reference. The 4–6× glioma-to-background contrast advantage of ¹⁸F-FGln over ¹⁸F-FDG [1] and the 90% lesion detection rate in breast cancer [2] are both contingent upon using the correct erythro-configured precursor; substitution with the threo isomer would alter ASCT2 transporter recognition and potentially void IND compliance. The 109.8-minute ¹⁸F half-life further supports regional distribution models, making the reference standard essential for multi-site clinical supply chains [3].

Translational Oncology Research: In Vivo Glutaminolysis Probe for Glioma Xenograft and Orthotopic Models

Academic and pharmaceutical oncology groups employing patient-derived orthotopic glioma models can use the DL-erythro standard to validate the chemical identity of the (2S,4R)-fluoroglutamine precursor before radiolabeling. The verified tumor-to-healthy brain ratios of 3.6–4.8 [4] enable quantitative assessment of glutaminase inhibitor target engagement or response to chemo-radiation. Because ¹⁸F-FDG produces a ~1:1 tumor-to-brain ratio in the same models [1], the FGln-based assay provides a functional readout of glutamine metabolism that is unattainable with glucose-based imaging. The DL-erythro standard's defined stereochemistry ensures that the observed PET signal reflects ASCT2/GLS-mediated glutamine flux rather than non-specific amino acid transport.

Enzymology and Metabolic Biochemistry: Diastereomer-Specific Probe for Glutamine Transaminase K Selectivity Studies

The DL-erythro-4-fluoroglutamine standard provides a defined mixture of (2S,4R) and (2R,4S) configurations that are specifically resistant to glutamine transaminase K (GTK) [5]. This is in direct contrast to the (2S,4S)-threo isomer, which is an excellent GTK substrate with activity comparable to native L-glutamine. Researchers studying the active-site topology of glutamine-utilizing enzymes or developing GTK inhibitors can use the DL-erythro standard as a negative-control substrate to verify assay specificity. The profound difference in enzyme handling—poor substrate vs. excellent substrate for the same enzyme [5]—makes the erythro/threo distinction a powerful experimental tool for mapping metabolic pathways in cancer cells.

Cardiovascular Inflammation Imaging: Preclinical Atherosclerosis PET Tracer Development

The 50% superior plaque-to-healthy vessel wall contrast of ¹⁸F-FGln (2.90 ± 0.42) over ¹⁸F-FDG (1.93 ± 0.22; P = 0.004) in the LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰ mouse model [6] positions the DL-erythro standard as an essential reference for laboratories developing macrophage-targeted PET imaging agents for atherosclerosis. The co-localization of ¹⁸F-FGln uptake with SLC7A7-positive macrophages provides histological validation of inflammatory cell specificity. The non-radioactive DL-erythro-4-fluoroglutamine standard is required for competition binding assays and autoradiography controls that confirm tracer specificity before advancing to large-animal or first-in-human cardiovascular imaging studies.

Quote Request

Request a Quote for DL-erythro-4-Fluoroglutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.